3-[(3-Hydroxyphenyl)disulfanyl]phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(3-Hydroxyphenyl)disulfanyl]phenol can be synthesized through the oxidation of 3-hydroxythiophenol using oxidizing agents such as ferric chloride. The reaction typically involves mixing 3-hydroxythiophenol with ferric chloride in an appropriate solvent under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity through various purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxyphenyl)disulfanyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to yield thiophenols.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiophenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-[(3-Hydroxyphenyl)disulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxyphenyl)disulfanyl]phenol involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can interact with various molecular targets. These interactions can modulate biological pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dithiodiphenol
- Bis(3-hydroxyphenyl) disulfide
- 3,3’-Disulfanediyldiphenol
Uniqueness
3-[(3-Hydroxyphenyl)disulfanyl]phenol is unique due to its specific arrangement of phenolic and disulfide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different redox potentials and interaction profiles with biological targets .
Properties
IUPAC Name |
3-[(3-hydroxyphenyl)disulfanyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNOMKROXZGMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371171 | |
Record name | 3,3'-Disulfanediyldiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-56-4 | |
Record name | 3,3'-Disulfanediyldiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'- Dihtdroxy diphenyl disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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